

NIP-22c: A Broad-Spectrum Antiviral Targeting Coronavirus 3CL Protease

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NIP-22c

Cat. No.: B12372954

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

NIP-22c is a novel, peptidomimetic, reversible covalent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro), also known as the main protease (Mpro).[1] This enzyme is critical for viral replication, making it a prime target for antiviral therapeutics. **NIP-22c** has demonstrated potent antiviral activity not only against SARS-CoV-2 and its variants but also exhibits broad-spectrum efficacy against other coronaviruses and viruses from different families, including norovirus, enterovirus, and rhinovirus, by targeting their homologous 3C or 3CL proteases.[1]

Chemical Structure of NIP-22c

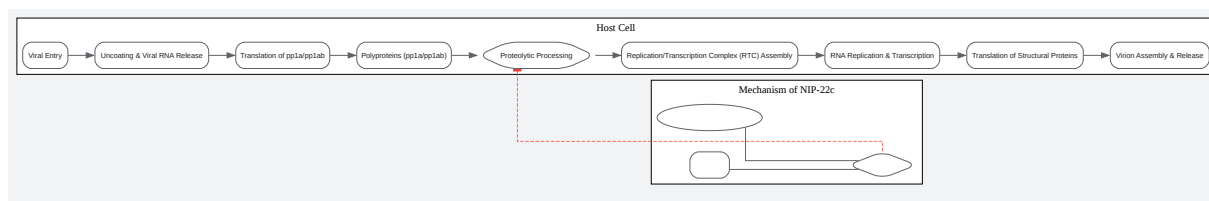
The chemical structure of **NIP-22c** is characterized by a peptidomimetic scaffold designed to fit within the active site of the 3CLpro. Key structural features include a naphthyl group at the P3 position, an isobutyl group at the P2 position, and a piperidone ring at the P1 position.[2] The molecule is designed to covalently bind to the catalytic cysteine residue (Cys145) in the active site of the 3CLpro, thereby inhibiting its function.

While a definitive public database entry with a SMILES or InChI string for **NIP-22c** is not readily available, its structure can be deduced from its synthesis pathway. The synthesis involves the coupling of N-Boc-3-(2-naphthyl)-L-alanine with other intermediates to form the core structure, followed by the addition of a 5-(Me)isoxazole-3-carboxylic acid cap.

Mechanism of Action: Inhibition of Viral Polyprotein Processing

The primary mechanism of action of **NIP-22c** is the inhibition of the SARS-CoV-2 3CLpro. This cysteine protease is essential for the viral replication cycle as it is responsible for cleaving the large viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (nsps).^{[3][4][5][6]} This proteolytic processing is a critical step in the formation of the viral replication and transcription complex (RTC).

By covalently binding to the catalytic Cys145 residue in the active site of 3CLpro, **NIP-22c** blocks the cleavage of the polyproteins.^[2] This disruption of the viral life cycle prevents the formation of a functional RTC, thereby inhibiting viral replication.



[Click to download full resolution via product page](#)

Caption: SARS-CoV-2 replication cycle and the inhibitory action of **NIP-22c** on 3CLpro-mediated polyprotein processing.

Quantitative Antiviral Activity

NIP-22c has demonstrated potent antiviral activity against various SARS-CoV-2 variants and other viruses. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of **NIP-22c** against SARS-CoV-2 3CLpro

Compound	IC50 (nM)	Assay Type
NIP-22c	165.7	FRET Assay
Nirmatrelvir (control)	332.7	FRET Assay
Data from a continuous FRET assay. [7]		

Table 2: Antiviral Activity of **NIP-22c** against SARS-CoV-2 Variants

Compound	Virus Strain	Cell Line	EC50 (μM)	EC90 (μM)
NIP-22c	SARS-CoV-2 (Original)	HBTEC-ALI	0.6 ± 0.2	1.8 ± 0.82
NIP-22c	SARS-CoV-2 (Omicron)	Calu-3	1.1 ± 0.7	3.5 ± 3.9
Remdesivir (control)	SARS-CoV-2 (Original)	HBTEC-ALI	0.5 ± 0.2	0.9 ± 0.5
Remdesivir (control)	SARS-CoV-2 (Omicron)	Calu-3	0.2 ± 0.02	0.6 ± 0.1
Nirmatrelvir (control)	SARS-CoV-2 (Original)	HBTEC-ALI	0.03 ± 0.003	0.2 ± 0.1
Nirmatrelvir (control)	SARS-CoV-2 (Omicron)	Calu-3	0.7 ± 0.2	Not Reported

HBTEC-ALI:
Human Bronchial
Tracheal
Epithelial Cells
grown at an Air-
Liquid Interface.
[\[7\]](#)

Table 3: Broad-Spectrum Antiviral Activity of **NIP-22c**

Virus	Target Protease	EC50 Range
Norovirus	3Cpro	Nanomolar
Enterovirus	3Cpro	Nanomolar
Rhinovirus	3Cpro	Nanomolar
EC50 values were determined in cell-based assays. [1]		

Experimental Protocols

Förster Resonance Energy Transfer (FRET)-based 3CLpro Inhibition Assay

This assay is used to determine the in vitro inhibitory activity of compounds against the SARS-CoV-2 3CLpro.

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher pair separated by the 3CLpro cleavage sequence. In its intact state, the quencher suppresses the fluorescence of the fluorophore through FRET. Upon cleavage by 3CLpro, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be measured over time. The rate of this increase is proportional to the enzyme's activity.

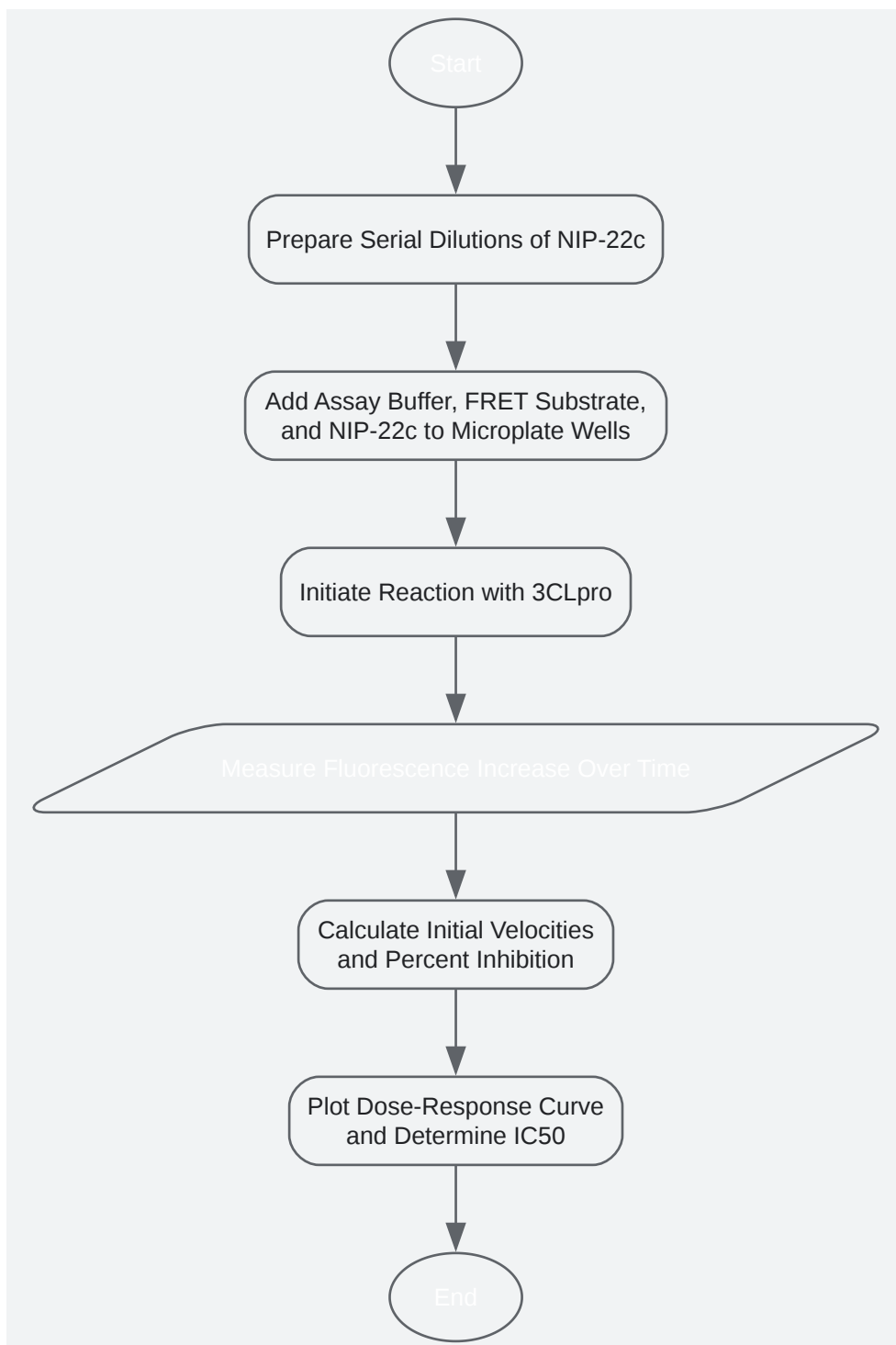
Materials:

- Recombinant SARS-CoV-2 3CLpro
- FRET peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
- Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA)
- Test compound (**NIP-22c**) and control inhibitor (e.g., Nirmatrelvir)
- 96-well or 384-well microplates
- Fluorescence plate reader

Procedure:

- **Compound Preparation:** Prepare serial dilutions of **NIP-22c** and the control inhibitor in the assay buffer.
- **Reaction Mixture:** In each well of the microplate, add the assay buffer, the FRET peptide substrate (at a concentration close to its K_m value), and the test compound at various concentrations.

- **Enzyme Addition:** Initiate the enzymatic reaction by adding a fixed concentration of recombinant SARS-CoV-2 3CLpro to each well.
- **Fluorescence Measurement:** Immediately begin monitoring the increase in fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore-quencher pair (e.g., Ex: 340 nm, Em: 490 nm for EDANS) at regular intervals for a set period (e.g., 60 minutes) at a constant temperature (e.g., 25°C).[8]
- **Data Analysis:**
 - Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
 - Determine the percentage of inhibition relative to a no-inhibitor control.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.



[Click to download full resolution via product page](#)

Caption: Workflow for the FRET-based 3CLpro inhibition assay.

Conclusion

NIP-22c is a promising broad-spectrum antiviral agent that effectively inhibits the SARS-CoV-2 3CLpro, a critical enzyme in the viral replication cycle. Its potent in vitro activity against various coronaviruses and other viral pathogens highlights its potential as a valuable therapeutic candidate for the treatment of current and future viral outbreaks. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for further research and development of **NIP-22c** and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Discovery of broad-spectrum antivirals targeting viral proteases using in silico structural modeling and cellular analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. SARS-CoV-2 polyprotein substrate regulates the stepwise Mpro cleavage reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Novel Peptidomimetic Inhibitors of the Coronavirus 3C-like Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay in Summary_ki [bdb99.ucsd.edu]
- To cite this document: BenchChem. [NIP-22c: A Broad-Spectrum Antiviral Targeting Coronavirus 3CL Protease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12372954#what-is-the-chemical-structure-of-nip-22c]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com